N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound featuring both furan and thiophene rings, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound that contains the furan and thiophene rings. This can be achieved through a series of reactions such as Friedel-Crafts acylation, sulfonation, and subsequent functional group transformations.
Coupling Reaction: The intermediate is then coupled with N-ethyl ethanediamide under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing new functional groups and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism by which N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[2-(furan-2-yl)ethyl]ethanediamide
- N-ethyl-N’-[2-(thiophene-2-sulfonyl)ethyl]ethanediamide
- N-ethyl-N’-[2-(furan-2-yl)-2-(benzene-2-sulfonyl)ethyl]ethanediamide
Uniqueness
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This dual heterocyclic structure can enhance the compound’s reactivity and interaction with various targets, making it a versatile molecule for diverse applications.
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJBGZSXUMYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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